molecular formula C21H19N5O3S2 B2934069 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 954696-98-1

2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2934069
CAS RN: 954696-98-1
M. Wt: 453.54
InChI Key: PQCUOFLFQCBGOV-UHFFFAOYSA-N
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Description

2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O3S2 and its molecular weight is 453.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A study by Saravanan et al. (2010) synthesized novel thiazoles incorporating a pyrazole moiety and evaluated their anti-bacterial and anti-fungal activities. The chemical structures of these compounds were confirmed through various spectral analyses, showing significant antimicrobial properties against several pathogens (Saravanan et al., 2010).

Anti-Cancer Properties

Research into thiazole derivatives has also indicated potential anticancer activities. A study by Evren et al. (2019) synthesized new thiazol-2-yl acetamides and tested their anticancer activity against human lung adenocarcinoma cells, with some compounds showing high selectivity and inducing apoptosis (Evren et al., 2019).

Chemical Synthesis and Characterization

Mahata et al. (2003) demonstrated the utility of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a three carbon synthon for the efficient synthesis of various heterocycles. This work highlights the methods for generating complex molecules with potential biological activities (Mahata et al., 2003).

Antinociceptive Activity

A study on pyridazinone derivatives by Doğruer et al. (2000) investigated their antinociceptive activity using the Koster's Test in mice, comparing the results with aspirin. Several compounds were found to be more potent than aspirin, showcasing the potential for new pain management solutions (Doğruer et al., 2000).

Structure-Activity Relationships

The study on adenosine A3 receptor antagonists by Jung et al. (2004) synthesized and evaluated thiazole and thiadiazole derivatives for their selectivity and potency, contributing to the understanding of structure-activity relationships in medicinal chemistry (Jung et al., 2004).

properties

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S2/c1-12-10-17(26-29-12)23-18(27)11-30-19-9-8-16(24-25-19)20-13(2)22-21(31-20)14-4-6-15(28-3)7-5-14/h4-10H,11H2,1-3H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCUOFLFQCBGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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